molecular formula C14H18N2O2 B8335141 Tert-butyl [(3-cyanobenzyl)amino]acetate

Tert-butyl [(3-cyanobenzyl)amino]acetate

Cat. No.: B8335141
M. Wt: 246.30 g/mol
InChI Key: WUGHSXZLXXLOEO-UHFFFAOYSA-N
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Description

Tert-butyl [(3-cyanobenzyl)amino]acetate is a synthetic organic compound featuring a tert-butyl ester group linked to an acetamide backbone, with a 3-cyanobenzyl substituent. The tert-butyl group provides steric bulk and hydrophobicity, while the cyano (-CN) group on the benzyl ring is electron-withdrawing, influencing electronic properties and reactivity. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its ester and amide functionalities for further derivatization. Its structural features, such as the planar cyano-substituted aromatic ring and flexible aminoacetate chain, make it a candidate for studying conformational effects in drug design .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 2-[(3-cyanophenyl)methylamino]acetate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)10-16-9-12-6-4-5-11(7-12)8-15/h4-7,16H,9-10H2,1-3H3

InChI Key

WUGHSXZLXXLOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

Key structural analogs include tert-butyl esters with varying aromatic substituents, such as nitro (-NO₂), methyl (-CH₃), and chloro (-Cl) groups. A comparative analysis reveals:

Compound Name Substituent Molecular Weight (g/mol) Density (g/cm³) Key Structural Features
Tert-butyl [(3-cyanobenzyl)amino]acetate 3-CN ~278.34 (calculated) N/A Cyano group, tert-butyl ester, benzylamino linkage
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate 4-NO₂ 293.32 1.228 Nitro group, bent conformation (61.8° dihedral angle), planar nitro-benzene alignment
tert-Butyl 2-methyl-2-(4-chlorophenyl)acetate 4-Cl 240.72 1.194 Chloro substituent, 75.3° dihedral angle, weak C-H···Cl hydrogen bonds
tert-Butyl 2-methyl-2-(4-methylphenyl)acetate 4-CH₃ 220.30 1.108 Methyl group, flexible tert-butyl unit, C-H···O interactions

Key Findings:

Substituent Effects on Conformation and Packing: The 4-NO₂ derivative adopts a planar nitro-benzene arrangement, enabling dense molecular packing via C-H···O hydrogen bonds, resulting in the highest density (1.228 g/cm³) . The 3-CN analog’s cyano group is expected to enhance dipole interactions but may reduce packing efficiency compared to nitro derivatives due to its linear geometry. Chloro and methyl substituents induce greater conformational flexibility, leading to lower densities (1.108–1.194 g/cm³) .

Hydrogen Bonding and Solubility: Nitro and cyano groups participate in strong dipole-dipole interactions, reducing solubility in polar solvents. In contrast, methyl and tert-butyl groups enhance hydrophobicity, making these compounds less water-soluble . The tert-butyl group in all analogs contributes to low polarity, favoring solubility in organic solvents like hexane or dichloromethane .

Synthetic Accessibility: tert-Butyl esters are typically synthesized via acid-catalyzed esterification or peptide coupling (e.g., tert-butyl protection of carboxyl groups) . The cyano group in the target compound may require selective reduction or hydrolysis in subsequent steps, unlike nitro or chloro analogs, which are more inert .

Research Implications

  • Material Science: The tert-butyl group’s steric bulk and the cyano group’s electronic effects make this compound a candidate for studying crystal engineering and solvent interactions .

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